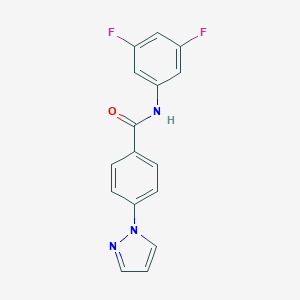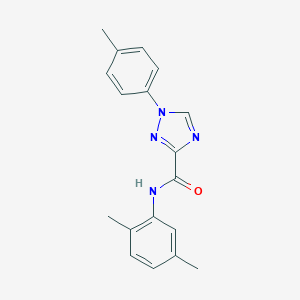
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as DFP-10917, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to a class of molecules known as benzamides, which have been studied extensively for their various pharmacological properties.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting the activity of HDACs, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide can prevent the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This inhibition of angiogenesis can prevent the growth and spread of cancer cells. Additionally, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. Additionally, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide and its effects on various physiological processes. Other future directions include the development of more potent and selective HDAC inhibitors, as well as the investigation of the potential of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide in combination with other therapeutic agents.
Synthesis Methods
The synthesis of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3,5-difluoroaniline, which is reacted with 1H-pyrazole-1-carboxylic acid to form the intermediate product. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride to yield the final product, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide.
Scientific Research Applications
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation. Several studies have shown that N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
Product Name |
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Molecular Formula |
C16H11F2N3O |
Molecular Weight |
299.27 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H11F2N3O/c17-12-8-13(18)10-14(9-12)20-16(22)11-2-4-15(5-3-11)21-7-1-6-19-21/h1-10H,(H,20,22) |
InChI Key |
TXMIOCLEMCCPOJ-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)F)F |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)

![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)

![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)


